

Confirming the Structure of 3-Octanamine Derivatives Using 2D NMR: A Comparative Guide

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Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500

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For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for confirming the structure of **3-octanamine** and its derivatives. By presenting detailed experimental protocols and supporting data, this document offers an objective evaluation of each method's capabilities in verifying molecular structure.

Structural Elucidation with 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule. By spreading NMR signals into two dimensions, it resolves spectral overlap and reveals through-bond correlations, which are essential for unambiguous structure determination. For a molecule like **3-octanamine**, with its flexible alkyl chain, 2D NMR is invaluable for assigning the specific positions of protons and carbons.

Predicted NMR Data for 3-Octanamine

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **3-octanamine**. These values are calculated based on established models and serve as a reference for spectral assignment.

Table 1: Predicted ^1H NMR Chemical Shifts for 3-Octanamine

Position	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H1	0.90	t	3H
H2	1.28	m	2H
H3	2.60	m	1H
H4	1.45	m	2H
H5	1.30	m	2H
H6	1.30	m	2H
H7	1.30	m	2H
H8	0.90	t	3H
NH ₂	1.10	br s	2H

Predicted using computational models. Actual shifts may vary depending on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-Octanamine**

Position	Predicted Chemical Shift (ppm)
C1	14.1
C2	22.7
C3	51.0
C4	36.5
C5	29.5
C6	25.8
C7	31.9
C8	10.0

Predicted using computational models. Actual shifts may vary depending on solvent and experimental conditions.

Key 2D NMR Experiments for Structure Confirmation

1. COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically separated by two or three bonds. For **3-octanamine**, COSY is crucial for tracing the connectivity of the entire carbon chain.
2. HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. It is a highly sensitive technique that allows for the unambiguous assignment of each proton to its corresponding carbon atom.[1][2]
3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[1][2] This is particularly useful for identifying quaternary carbons and for confirming the overall carbon skeleton.

Experimental Protocols

Sample Preparation

- Dissolution: Dissolve 5-10 mg of the **3-octanamine** derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Degassing (Optional): For sensitive experiments or to remove dissolved oxygen, the sample can be degassed using several freeze-pump-thaw cycles.

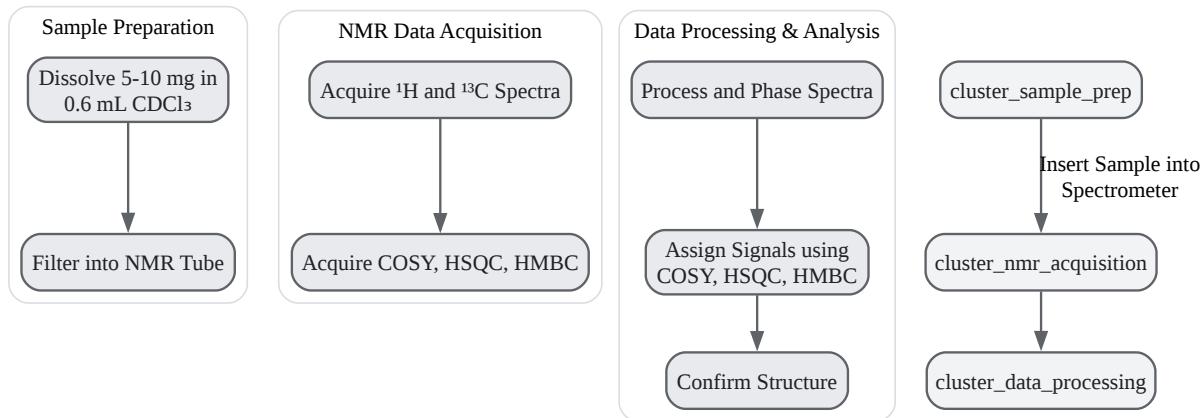
2D NMR Acquisition Parameters

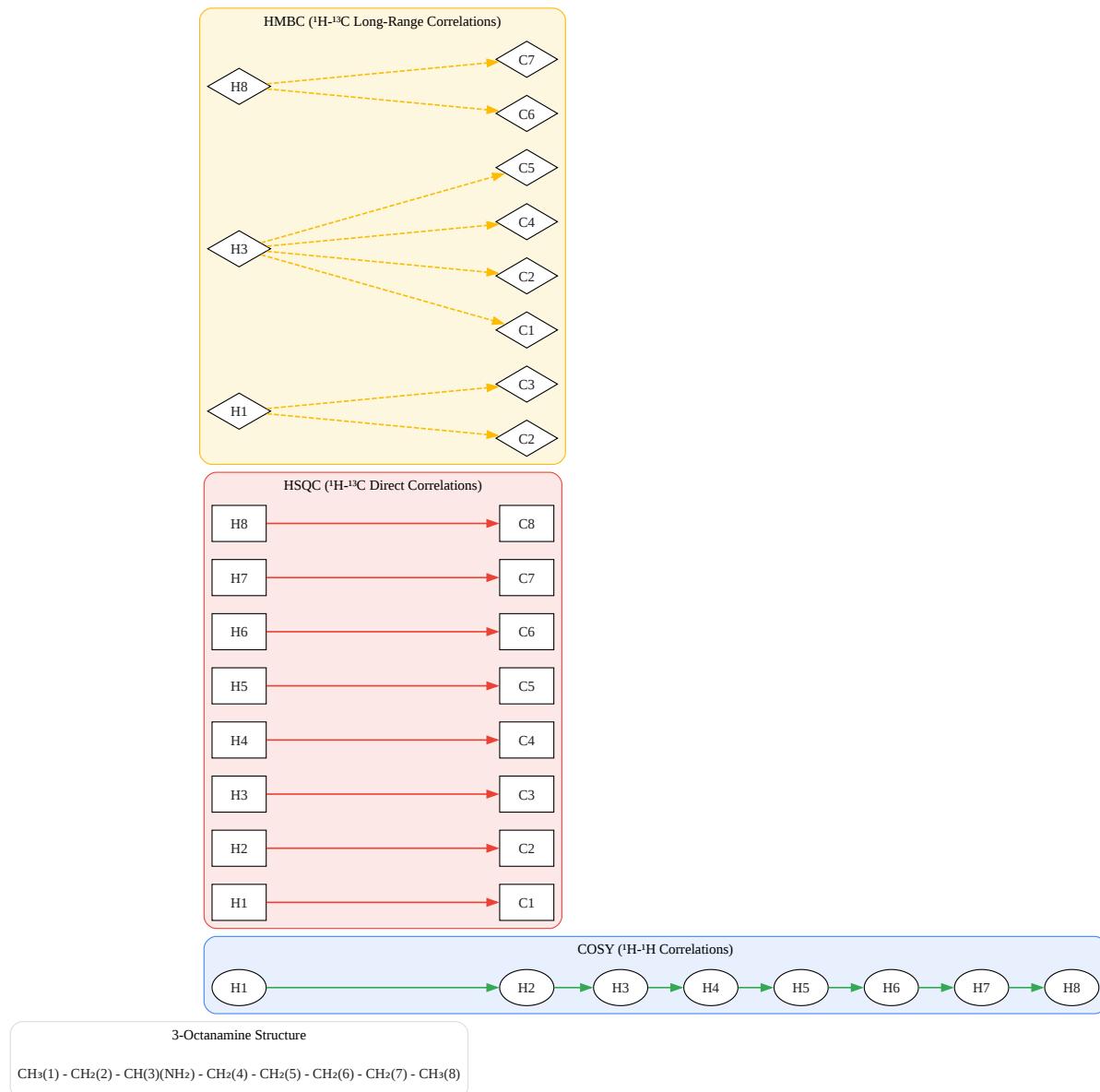
The following are typical parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.

Table 3: Typical 2D NMR Experimental Parameters for a Small Aliphatic Amine

Experiment	Parameter	Value
COSY	Spectral Width (F2 & F1)	Same as ^1H spectrum
Number of Increments (F1)	256-512	
Number of Scans	2-4	
Relaxation Delay	1-2 s	
HSQC	Spectral Width (F2)	Same as ^1H spectrum
Spectral Width (F1)	$\sim 1.2 \times$ the ^{13}C spectral range	
Number of Increments (F1)	128-256	
Number of Scans	2-8	
Relaxation Delay	1-2 s	
HMBC	Spectral Width (F2)	Same as ^1H spectrum
Spectral Width (F1)	$\sim 1.2 \times$ the ^{13}C spectral range	
Number of Increments (F1)	256-512	
Number of Scans	4-16	
Relaxation Delay	1.5-2.5 s	
Long-Range Coupling Delay	Optimized for 4-10 Hz	

Visualization of Experimental Workflow and Data Interpretation



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